(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine
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Overview
Description
(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a diethylamine group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine typically involves the reaction of benzotriazole with diethylamine in the presence of a suitable catalyst. One common method involves the use of formaldehyde as a methylene source. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized as a corrosion inhibitor and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of (1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form coordination complexes with metal ions, affecting the activity of metalloenzymes. Additionally, the diethylamine group can interact with biological membranes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine
- 1-Methyl-1H-1,2,3-benzotriazol-5-amine
- 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
Uniqueness
(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine is unique due to its specific combination of a benzotriazole ring and a diethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the diethylamine group enhances its solubility and reactivity compared to other benzotriazole derivatives.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-3-14(4-2)9-15-11-8-6-5-7-10(11)12-13-15/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPLHSUOPIPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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